

Muvalaplin KRAKEN Trial: Application Notes & Protocol

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Compound Focus: Muvalaplin

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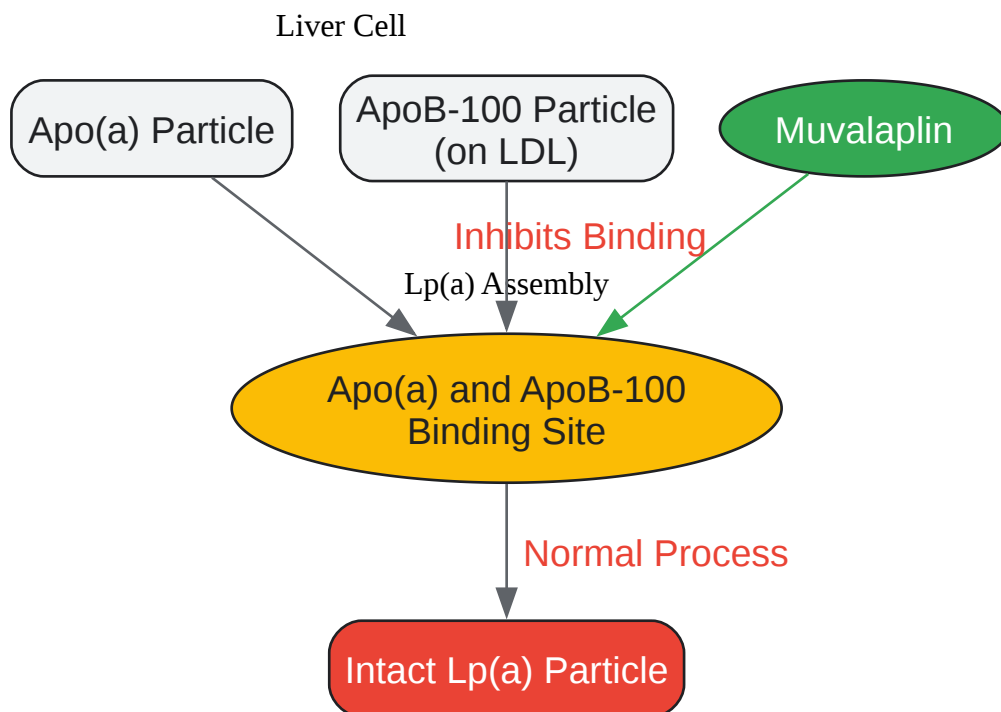
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The **KRAKEN trial (NCT05563246)** was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of the first-in-class oral small molecule inhibitor, **muvalaplin**, for lowering lipoprotein(a) (Lp(a)) in high cardiovascular risk patients [1] [2]. These notes detail the experimental design and protocols.

Trial Rationale & Scientific Background

1.1 Unmet Medical Need: Elevated Lp(a) is a genetically determined, independent risk factor for atherosclerotic cardiovascular disease (ASCVD), affecting over one billion people globally [3] [4]. It promotes atherosclerosis, inflammation, and thrombosis [4]. Currently, there are **no FDA-approved pharmacotherapies** specifically for lowering Lp(a), creating a significant therapeutic gap [3] [5]. While injectable agents (e.g., pelacarsen, olpasiran) are in advanced development, **muvalaplin** is the first oral agent designed to address this need [6] [5].

1.2 Mechanism of Action (MoA): Muvalaplin is a small molecule that acts during the hepatic assembly of the Lp(a) particle. It inhibits the binding between **apolipoprotein(a) (apo(a))** and **apolipoprotein B-100 (apoB)** on a low-density lipoprotein (LDL)-like particle, thereby preventing the formation of the intact and functional Lp(a) particle [7]. This unique mechanism is illustrated below.



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Detailed Experimental Protocol

2.1 Study Design Overview:

- **Trial Type:** Phase 2, randomized, double-blind, placebo-controlled, parallel-group [1] [2].
- **Primary Endpoint:** Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at Week 12, measured using both an **intact Lp(a) assay** and a traditional **apolipoprotein(a)-based assay** [1] [2].
- **Secondary Endpoints:** Percentage change from baseline in apolipoprotein B (apoB) and high-sensitivity C-reactive protein (hsCRP) [8] [2].
- **Duration of Treatment:** 12 weeks [1].
- **Follow-up Visits:** Baseline, Weeks 1, 2, 4, 8, and 12 [4].

2.2 Patient Population (Inclusion/Exclusion Criteria):

Table 1: Key Eligibility Criteria for the KRAKEN Trial

Category	Inclusion Criteria	Exclusion Criteria
Demographics	Age ≥40 years [1]	Body Mass Index (BMI) <18.5 or >40 kg/m ² [1]

| **Cardiovascular Risk** | High cardiovascular risk defined by: • Coronary artery disease • Ischemic stroke • Peripheral arterial disease • Type 2 diabetes • Familial hypercholesterolemia [1] [9] | Any cardiovascular event or surgery within the last 3 months; any unstable medical state [1] | | **Lp(a) Level** | Elevated Lp(a) ≥175 nmol/L [1] [2] | — | | **Concomitant Meds** | Stable doses of lipid-modifying therapies for ≥4 weeks [7] | — | | **Other** | — | Uncontrolled diabetes or hypertension; eGFR <30 mL/min/1.73 m² [1] |

2.3 Intervention & Randomization:

- **Randomization Ratio:** 1:2:2:2 [6].
- **Treatment Arms:**
 - **Arm 1:** Oral **muvalaplin** 10 mg daily (n=34)
 - **Arm 2:** Oral **muvalaplin** 60 mg daily (n=64)
 - **Arm 3:** Oral **muvalaplin** 240 mg daily (n=68)
 - **Control Arm:** Matching placebo daily (n=67) [1] [2].
- **Blinding:** Double-blind (participants and investigators) [1].

2.4 Laboratory and Clinical Assessments:

- **Lp(a) Measurement:** Blood samples were analyzed using two distinct assays to ensure robust data:
 - **Intact Lp(a) Assay:** Specifically measures the fully assembled Lp(a) particle [9] [2].
 - **Apolipoprotein(a)-based Assay:** A traditional clinical assay that measures apo(a) concentration [9] [2].
- **Lipid Profile:** Standard lipid panel, including apoB [7].
- **Inflammation Marker:** High-sensitivity C-reactive protein (hsCRP) [8].
- **Safety Monitoring:** Adverse events (AEs), serious adverse events (SAEs), clinical laboratory tests, and vital signs [1].

Key Quantitative Findings

3.1 Primary Efficacy Endpoint (Week 12):

Table 2: Placebo-Adjusted Percentage Change in Lp(a) from Baseline to Week 12 | **Dosage Group** | **Reduction (Intact Lp(a) Assay) % (95% CI)** | **Reduction (Apo(a)-based Assay) % (95% CI)** | | :--- | :--- | :-

-- || **10 mg daily** | -47.7% (-35.1% to -57.7%) [1] | -40.4% (-28.3% to -50.5%) [3] [9] || **60 mg daily** | -81.7% (-78.1% to -84.6%) [3] [9] | -70.0% (-65.0% to -74.2%) [3] [9] || **240 mg daily** | -85.8% (-83.1% to -88.0%) [1] [3] | -68.9% (-63.8% to -73.3%) [3] [9] |

3.2 Secondary Endpoints & Biomarkers:

Table 3: Secondary and Exploratory Outcomes at Week 12 | **Parameter** | **10 mg daily** % (95% CI) | **60 mg daily** % (95% CI) | **240 mg daily** % (95% CI) | | :--- | :--- | :--- | :--- | | **Apolipoprotein B** | -8.9% (-2.2 to 18.8) [3] [8] | -13.1% (4.4 to 20.9) [3] [8] | -16.1% (7.8 to 23.7) [3] [8] | | **Oxidized Phospholipids** | — | — | -73% (approximate, from interview) [7] | | **hsCRP** | \ | No significant change observed in any group [8] [5] | / |

3.3 Safety and Tolerability:

- The incidence of **treatment-emergent adverse events** was similar across all **muvalaplin** groups and the placebo group [3].
- **Serious adverse events (SAEs)** were infrequent, occurring in <6% of participants in each group, with no clear dose-dependent relationship [1] [5].
- No significant safety or tolerability concerns were identified at any dose over the 12-week treatment period [8] [2].

Discussion and Future Directions

The KRAKEN trial successfully met its primary endpoint, demonstrating that oral **muvalaplin significantly and dose-dependently reduces Lp(a) levels** with a favorable safety profile [1] [2]. The higher reduction seen with the intact assay suggests it may more accurately reflect the drug's mechanism of action by specifically measuring the assembled particle that **muvalaplin** prevents [7].

Key Implications:

- **Novel Oral Therapy: Muvalaplin** represents a pioneering oral therapeutic strategy for Lp(a) reduction, potentially offering greater convenience compared to injectable candidates [6].
- **Pathway Validation:** The reduction in oxidized phospholipids, a proposed key driver of Lp(a) pathogenicity, provides early mechanistic support for its disease-modifying potential [7] [5].

Limitations & Next Steps: As a 12-week Phase 2 trial, the study was not designed to assess the impact of Lp(a) lowering on clinical cardiovascular outcomes [4]. The next critical steps involve:

- Proceeding to **larger Phase 3 trials**.
- Conducting a **long-term cardiovascular outcomes trial** to definitively establish whether **muvalaplin** reduces the risk of major adverse cardiovascular events (MACE) such as heart attack and stroke [7] [5].

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